2-(3-Fluorophenyl)morpholine hydrochloride
CAS No.: 61151-62-0
Cat. No.: VC13821992
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61151-62-0 |
|---|---|
| Molecular Formula | C10H13ClFNO |
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;/h1-3,6,10,12H,4-5,7H2;1H |
| Standard InChI Key | LIDDNGVAZFEPIN-UHFFFAOYSA-N |
| SMILES | C1COC(CN1)C2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1COC(CN1)C2=CC(=CC=C2)F.Cl |
Introduction
Chemical Structure and Identity
Molecular Formula and Weight
The molecular formula of 2-(3-fluorophenyl)morpholine hydrochloride is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 g/mol . The exact mass is 217.067 Da, and the compound exhibits a polar surface area (PSA) of 21.26 Ų and a calculated LogP (lipophilicity) of 2.617 .
Structural Features
The compound consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a 3-fluorophenyl group attached to the second carbon (C2) position. The hydrochloride salt enhances solubility, making it suitable for experimental applications . Key identifiers include:
Synthesis and Chemical Reactivity
Reactivity
The compound undergoes hydrolysis under acidic or basic conditions, yielding morpholine derivatives. Its fluorine substituent enhances electronic effects, influencing interactions with biological targets .
Physicochemical Properties
Spectroscopic Data
-
IR: Characteristic peaks for C-F (~1250 cm⁻¹), N-H stretch (~3300 cm⁻¹), and morpholine ring vibrations .
-
NMR: ¹H and ¹³C spectra consistent with fluorophenyl and morpholine moieties .
Pharmacological Profile
Biological Activities
-
Analgesic and Anti-inflammatory Effects: Demonstrated in preclinical models, potentially mediated via modulation of neurotransmitter systems (e.g., norepinephrine and dopamine) .
-
Receptor Interactions: Structural similarity to kappa-opioid receptor agonists suggests possible activity in pain management .
Applications in Research
Medicinal Chemistry
-
Drug Intermediate: Used in synthesizing neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant intermediates) .
-
Structure-Activity Relationship (SAR) Studies: Fluorine substitution enhances metabolic stability and target affinity .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume